molecular formula C18H15ClN2OS B2961796 4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313505-11-2

4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2961796
CAS RN: 313505-11-2
M. Wt: 342.84
InChI Key: GUWAFMQZVGXIFA-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound with the molecular formula C15H14ClNO. In this compound, the N—H bond is trans to the C=O bond. The dihedral angle between the two aromatic rings is 5.5° .


Molecular Structure Analysis

The molecular structure of this compound shows that the N—H bond is trans to the C=O bond. The dihedral angle between the two aromatic rings is 5.5° . In the crystal, intermolecular N—H…O hydrogen bonds link the molecules into chains running along the a axis .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that thiazole derivatives, including those similar to 4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, are synthesized for their potential biological activities. For instance, studies on benzenesulfonamide derivatives have demonstrated their synthesis and evaluation for in vitro antitumor activity against various cell lines, highlighting the chemical reactivity and potential medicinal applications of such compounds (Fahim & Shalaby, 2019).

Corrosion Inhibition

Thiazole derivatives have also been investigated for their effectiveness as corrosion inhibitors. A study focusing on thiazole compounds' impact on the corrosion of oil well tubular steel in hydrochloric acid solution revealed that these derivatives act as mixed-type inhibitors, suggesting potential industrial applications in protecting metals from corrosion (Yadav, Sharma, & Kumar, 2015).

Anticancer Potential

Another area of research involves the investigation of thiazole and benzamide derivatives for their anticancer properties. Studies have evaluated various synthesized compounds for their in vitro anticancer activity against a range of human cancer cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Tiwari et al., 2017).

Molecular Docking and Theoretical Studies

Theoretical and experimental studies, including molecular docking and density functional theory (DFT) calculations, provide insights into the interactions and binding affinities of thiazole derivatives with biological targets. These studies help in understanding the molecular basis of the biological activities exhibited by these compounds and guide the design of more effective molecules (Fahim & Shalaby, 2019).

properties

IUPAC Name

4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWAFMQZVGXIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

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